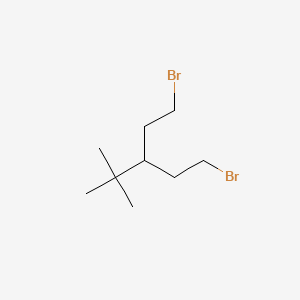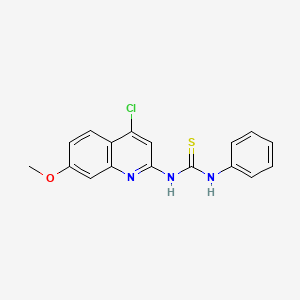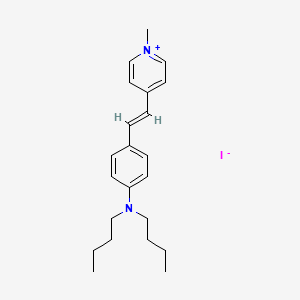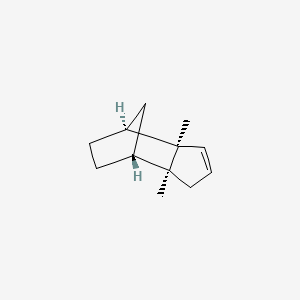![molecular formula C20H15F3N2OS B11944012 1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fenoxifenil)-3-[3-(trifluorometil)fenil]tiourea es un compuesto orgánico que pertenece a la clase de las tioureas. Las tioureas son conocidas por sus diversas aplicaciones en varios campos, incluidos los farmacéuticos, la agricultura y la ciencia de los materiales. Este compuesto en particular se caracteriza por la presencia de un grupo fenoxifenil y un grupo trifluorometilfenil unidos a una unidad de tiourea.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(4-Fenoxifenil)-3-[3-(trifluorometil)fenil]tiourea generalmente implica la reacción de 4-fenoxianilina con isotiocianato de 3-(trifluorometil)fenilo. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o cloroformo, en condiciones de reflujo. La reacción se puede representar de la siguiente manera:
4-Fenoxianilina+3-(trifluorometil)fenil isotiocianato→1-(4-Fenoxifenil)-3-[3-(trifluorometil)fenil]tiourea
Métodos de producción industrial
En un entorno industrial, la síntesis de este compuesto se puede escalar utilizando recipientes de reacción más grandes y optimizando las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar aún más la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(4-Fenoxifenil)-3-[3-(trifluorometil)fenil]tiourea puede experimentar varias reacciones químicas, que incluyen:
Oxidación: La unidad de tiourea se puede oxidar para formar el dióxido de tiourea correspondiente.
Reducción: El compuesto se puede reducir para formar los derivados de amina correspondientes.
Sustitución: Los grupos fenoxi y trifluorometilo pueden participar en reacciones de sustitución con electrófilos o nucleófilos adecuados.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean típicamente.
Sustitución: Se pueden utilizar varios electrófilos o nucleófilos, dependiendo de la sustitución deseada, en condiciones apropiadas.
Productos principales
Oxidación: Derivados de dióxido de tiourea.
Reducción: Derivados de amina.
Sustitución: Derivados de fenoxifenil o trifluorometilfenil sustituidos.
Aplicaciones Científicas De Investigación
1-(4-Fenoxifenil)-3-[3-(trifluorometil)fenil]tiourea tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible agente terapéutico debido a su estructura química única.
Industria: Se utiliza en el desarrollo de materiales y recubrimientos avanzados.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Fenoxifenil)-3-[3-(trifluorometil)fenil]tiourea no se comprende completamente. Se cree que interactúa con objetivos moleculares y vías específicas, lo que lleva a sus efectos biológicos observados. El compuesto puede inhibir ciertas enzimas o receptores, modulando así los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(4-Metoxifenil)-3-[3-(trifluorometil)fenil]tiourea
- 1-(4-Clorofenil)-3-[3-(trifluorometil)fenil]tiourea
- 1-(4-Bromofenil)-3-[3-(trifluorometil)fenil]tiourea
Singularidad
1-(4-Fenoxifenil)-3-[3-(trifluorometil)fenil]tiourea es única debido a la presencia de ambos grupos fenoxi y trifluorometilo, que confieren propiedades químicas y biológicas distintas. Estos grupos pueden influir en la reactividad, la estabilidad y las interacciones del compuesto con los objetivos biológicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C20H15F3N2OS |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
1-(4-phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C20H15F3N2OS/c21-20(22,23)14-5-4-6-16(13-14)25-19(27)24-15-9-11-18(12-10-15)26-17-7-2-1-3-8-17/h1-13H,(H2,24,25,27) |
Clave InChI |
OFWYHWURMHRGHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)


![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)

![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)

